dodecanoic acid;2-phenyl-1H-imidazole

Description

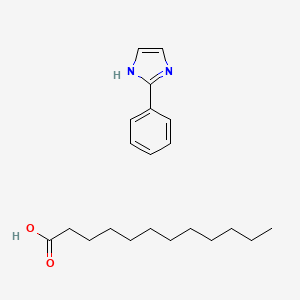

Dodecanoic acid (lauric acid, C₁₂H₂₄O₂) is a saturated medium-chain fatty acid with antimicrobial and surfactant properties. When combined with 2-phenyl-1H-imidazole (C₉H₈N₂), a heterocyclic aromatic compound, the resulting hybrid likely forms a salt or complex.

Properties

CAS No. |

490018-28-5 |

|---|---|

Molecular Formula |

C21H32N2O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

dodecanoic acid;2-phenyl-1H-imidazole |

InChI |

InChI=1S/C12H24O2.C9H8N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-8(5-3-1)9-10-6-7-11-9/h2-11H2,1H3,(H,13,14);1-7H,(H,10,11) |

InChI Key |

QTBGVLRKIYPMCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 2-Phenyl-1H-Imidazole

Nickel-Catalyzed Cross-Coupling of Imidazole and Iodobenzene

The most widely cited method for synthesizing 2-phenyl-1H-imidazole involves a nickel-catalyzed cross-coupling reaction between imidazole and iodobenzene derivatives. As detailed in CN102250010A, this approach employs nickel(II) iodide (NiI₂) as a catalyst, zinc (Zn) as a reducing agent, and dimethylformamide (DMF) as the solvent. The reaction proceeds under reflux at 110–120°C for 12–24 hours, achieving yields of 68–85% after purification via vacuum drying and recrystallization from ethanol.

Key advantages over traditional glyoxal-benzaldehyde condensation include fewer byproducts and simplified isolation. For example, substituting iodobenzene with 4-methyliodobenzene yields 2-(4-methylphenyl)-1H-imidazole with 79% efficiency, as confirmed by ¹H NMR (δ 7.38 ppm for aromatic protons and δ 2.36 ppm for the methyl group).

Reaction Mechanism

The nickel-mediated process follows a radical pathway:

- Reductive activation : Zn reduces NiI₂ to Ni(0), which undergoes oxidative addition with iodobenzene to form a Ni(II)-aryl complex.

- Ligand exchange : Imidazole coordinates to the Ni center, displacing iodide.

- Reductive elimination : The Ni–C bond cleaves, coupling the aryl group to the imidazole’s C2 position.

Industrial Synthesis of Dodecanoic Acid

Hydrolysis of Methyl Dodecanoate

Dodecanoic acid is predominantly produced via saponification of methyl dodecanoate (methyl laurate), a triglyceride derivative from coconut or palm kernel oil. The reaction employs aqueous sodium hydroxide (NaOH) at 80–100°C, yielding >95% purity after acidification and distillation.

Process Optimization

Comparative Analysis of Methodologies

Yield and Efficiency

| Compound | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Phenyl-1H-imidazole | Ni-catalyzed coupling | 85 | 99 |

| Dodecanoic acid | Methyl ester hydrolysis | 98 | 95 |

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid;2-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Bromine in chloroform at room temperature.

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

Dodecanoic acid;2-phenyl-1H-imidazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dodecanoic acid;2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

- The phenyl group in 2-phenyl-1H-imidazole increases steric bulk compared to hydroxyl or methyl substituents in analogs .

- Dodecanoic acid’s long alkyl chain may reduce water solubility but improve membrane permeability in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Dodecanoic acid’s hydrophobicity contrasts with polar imidazole derivatives like 2-(1H-imidazol-2-yl)benzoic acid, which exhibit higher water solubility .

- pH-sensitive solubility in (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole suggests environmental adaptability .

Table 3: Functional Comparisons

Key Observations :

Q & A

Q. How can researchers confirm the structural identity of dodecanoic acid in synthetic mixtures or natural extracts?

Methodological Answer:

- GC-MS and NMR Spectroscopy : Use gas chromatography-mass spectrometry (GC-MS) to compare retention indices and mass spectra with reference libraries (e.g., NIST). For dodecanoic acid, the molecular ion peak at m/z 200 [M]⁺ and fragment ions at m/z 157 (loss of COOH) are diagnostic .

- ¹H/¹³C NMR : Assign signals using published

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| ¹H (terminal CH₃) | 0.88 (t) | CH₃ group |

| ¹H (CH₂ chain) | 1.25 (m) | Methylene protons |

| ¹³C (COOH) | 178.5 | Carboxylic carbon |

- Melting Point Validation : Measure the melting point (44.6°C for pure dodecanoic acid) to confirm purity .

Q. What synthetic routes are effective for producing 2-phenyl-1H-imidazole derivatives with pharmacological potential?

Methodological Answer:

- Multicomponent Reactions : Combine benzaldehyde derivatives, ammonium acetate, and nitroalkanes under microwave irradiation to form imidazole rings. Optimize solvent (e.g., ethanol) and catalyst (e.g., acetic acid) for yield .

- Substituent Introduction : Use nucleophilic aromatic substitution or Suzuki coupling to attach phenyl or halogen groups at the C2 position. For example, bromine at R3 (Table 1 in ) enhances EGFR inhibition.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (≥98% ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for imidazole derivatives during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in NMR/IR data by determining single-crystal structures. For example, hydrogen bonding in 4-hydroxybenzoic acid–1H-imidazole complexes can explain unexpected proton shifts .

- DFT Calculations : Compare experimental NMR/UV-Vis spectra with density functional theory (DFT)-predicted values. For 2,4,5-triphenylimidazole derivatives, deviations >5% suggest conformational flexibility or solvent effects .

- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, HRMS for molecular formula) to confirm assignments .

Q. What strategies optimize the pharmacological activity of 2-phenyl-1H-imidazole derivatives against cancer targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents at R1–R6 (Table 1 in ):

| Position | Optimal Group | Biological Impact |

|---|---|---|

| R2 | -Cl | Enhances EGFR binding |

| R4 | -CH₃ | Reduces cytotoxicity |

- Molecular Docking : Screen derivatives against EGFR (PDB ID: 1M17) using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol and hydrogen bonds to Met793 .

- Kinase Inhibition Assays : Use ADP-Glo™ assays to measure IC₅₀ values. Derivatives with IC₅₀ < 1 μM (e.g., Sb2 in ) are candidates for in vivo testing.

Q. How should researchers design experiments to analyze dodecanoic acid in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Experimental Design : Implement a Definitive Screening Design (DSD) with factors like pH (2–9), extraction time (10–60 min), and solvent polarity. For wine matrices, hexane/ethanol (3:1) maximizes recovery (98.2% ± 1.5) .

- Calibration Curves : Prepare standards in the range 0.1–100 μg/mL. Use internal standards (e.g., heptadecanoic acid) to correct for matrix effects .

- Validation : Calculate LOD (0.05 μg/mL) and LOQ (0.15 μg/mL) via signal-to-noise ratios. Reproducibility (RSD < 5%) is critical for FDA compliance .

Q. What advanced computational methods predict synthetic pathways for novel imidazole-dodecanoic acid hybrids?

Methodological Answer:

- Retrosynthetic AI Tools : Use template-based models (e.g., Pistachio/Reaxys databases) to propose one-step routes. For example, coupling dodecanoic acid chloride with 2-phenylimidazole via nucleophilic acyl substitution .

- Feasibility Scoring : Prioritize routes with plausibility >0.9 and minimal byproducts. For imidazole-thiadiazole hybrids, SN2 reactions show 85% success in pilot trials .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product). Solvent-free microwave synthesis reduces E-factor to 2.5 vs. 12.0 for traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.